molecular formula C28H62Cl8N8 B1574405 PLX9486

PLX9486

Cat. No.: B1574405
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Description

Context of Kinase Inhibitor Development in Targeted Therapies

Targeted therapies represent a paradigm shift in cancer treatment, moving away from traditional chemotherapy towards drugs that act on specific molecular targets involved in cancer growth and progression. clevelandclinic.orguspharmacist.com Kinase inhibitors are a prominent class of targeted therapy, designed to block the action of kinases, which are enzymes that play a crucial role in cell signaling, growth, and division. clevelandclinic.org By inhibiting specific kinases that are overactive or mutated in cancer cells, these drugs can halt tumor cell proliferation and induce cell death, often with less damage to healthy cells compared to conventional chemotherapy. clevelandclinic.orguspharmacist.com

The development of kinase inhibitors has transformed the management of various cancers. nih.gov For example, the introduction of imatinib (B729), a TKI targeting the BCR-ABL1 fusion protein, has dramatically improved outcomes for patients with chronic myeloid leukemia (CML). nih.govlls.org Similarly, TKIs targeting the epidermal growth factor receptor (EGFR) have shown significant clinical benefit in certain types of lung cancer. jci.org However, a major challenge in targeted therapy is the development of drug resistance, often due to secondary mutations in the target kinase. uspharmacist.comjci.org This has driven the ongoing development of next-generation kinase inhibitors designed to overcome these resistance mechanisms. nih.govfrontiersin.org

Rationale for Novel KIT Inhibitors in Oncogenic Signaling Pathways

The KIT proto-oncogene encodes a receptor tyrosine kinase that is a critical driver in the development of several cancers, most notably gastrointestinal stromal tumors (GISTs). nih.govascopubs.org Activating mutations in the KIT gene lead to uncontrolled kinase activity, promoting tumor cell growth and survival. ascopubs.org The first-line treatment for many GISTs is imatinib, a TKI that has revolutionized the management of this disease. nih.govnih.gov

However, a significant number of individuals with GIST eventually develop resistance to imatinib, primarily due to the emergence of secondary mutations in the KIT gene. frontiersin.orgnih.gov These secondary mutations often occur in different regions of the kinase domain, such as the ATP-binding pocket (exons 13 and 14) or the activation loop (exons 17 and 18), rendering imatinib and even second-line therapies like sunitinib (B231) ineffective. frontiersin.orgnih.govnih.gov Sunitinib, for instance, is potent against mutations in exons 13 and 14 but not against those in exon 17. nih.gov This highlights the critical need for novel KIT inhibitors with different mechanisms of action and the ability to target a broader spectrum of mutations, including those that confer resistance to existing therapies. nih.govresearchgate.net The development of compounds like PLX9486, which specifically target activation loop mutations, is a direct response to this clinical challenge. targetedonc.com

Overview of this compound's Preclinical Research Significance

This compound has emerged as a significant compound in preclinical research due to its potent and selective activity against specific KIT mutations. probechem.commdpi.com It is a Type I inhibitor, meaning it binds to the active conformation of the kinase. nih.gov Preclinical studies have demonstrated its efficacy in inhibiting the growth of cancer cells harboring primary KIT mutations in exons 9 and 11, as well as secondary resistance mutations in exons 17 and 18, particularly the D816V mutation. probechem.comnih.govresearchgate.net

In vitro studies using engineered BaF3 cell lines have shown that this compound potently inhibits the growth of cells with KIT exon 17 mutations. nih.govresearchgate.net Furthermore, research on patient-derived xenograft (PDX) models of imatinib-resistant GIST has shown that this compound can lead to significant tumor regression and inhibit downstream signaling pathways, such as the MAPK pathway. probechem.comnih.gov This preclinical evidence suggests that this compound, both as a single agent and in combination with other TKIs like sunitinib, could be a valuable strategy for overcoming resistance in GIST. nih.govcancernetwork.com The complementary selectivity of this compound and sunitinib, which targets different resistance mutations, provides a strong rationale for their combined evaluation. gistsupport.org2minutemedicine.com

Biochemical and Cellular Activity of this compound

Assay Target IC50 (nM)
Biochemical c-Kit (D816V) 1.125
Biochemical PDGFRα (D842V) 104.3
Cellular (BaF3) KIT p.D816V 6.6
Cellular (BaF3) KIT p.V560G/D816V 7.1
Cellular (BaF3) KIT-WT 61

Data sourced from preclinical studies. researchgate.net

Preclinical Evaluation of this compound in In Vivo Models

Model Mutation(s) Finding
UZLX-GIST9 (PDX) KIT: p.P577del; W557LfsX5; D820G Significant inhibition of proliferation. nih.gov
MRL-GIST1 (PDX) KIT: p.W557_K558del; Y823D Significant tumor regression and strong inhibition of MAPK activation. nih.gov
GIST PDX KIT exons 11 and 17 Single-agent antitumor effect. nih.gov
GIST PDX Concurrent KIT exon 13 and exon 17 Strong synergy with sunitinib. nih.gov

PDX: Patient-Derived Xenograft

Properties

Molecular Formula

C28H62Cl8N8

SMILES

Unknown

Appearance

Solid powder

Synonyms

PLX9486;  PLX-9486;  PLX 9486.; Unknown

Origin of Product

United States

Molecular Mechanism of Action and Target Specificity of Plx9486

PLX9486 as a Tyrosine Kinase Inhibitor (TKI)

As a TKI, this compound exerts its effect by inhibiting the aberrant signaling pathways driven by mutated KIT. Unlike some TKIs that bind to the inactive conformation of the kinase, this compound is designed to target the active conformation of KIT nih.govascopost.com. This characteristic is particularly relevant in overcoming resistance mechanisms that arise from mutations stabilizing the active state of the kinase nih.gov.

Inhibitory Profile and Kinase Selectivity

This compound demonstrates a specific inhibitory profile with notable selectivity for certain KIT mutations over wild-type KIT and other kinases mdedge.comaacrjournals.org. This selectivity is a key feature in its potential therapeutic application, aiming to target cancerous cells driven by specific KIT alterations while minimizing off-target effects aacrjournals.org.

Type I KIT Inhibitor Classification

This compound is classified as a Type I KIT inhibitor nih.govresearchgate.netresearchgate.netnih.gov. Type I inhibitors typically bind to the active conformation of the kinase, often targeting the ATP-binding site when the activation loop is in an "in" or active state nih.gov. This is in contrast to Type II inhibitors, which generally bind to the inactive conformation where the activation loop is in an "out" position nih.govascopost.com. The design of this compound as a Type I inhibitor was informed by structural insights into resistance mutations like D816V, which stabilize the active, DFG-in conformation of KIT nih.gov.

Selective Potency Against Specific KIT Mutations

This compound exhibits potent activity against a range of primary and secondary KIT mutations that are commonly associated with TKI resistance in diseases like GIST mdedge.comresearchgate.netnih.gov. Its selectivity profile is considered complementary to that of other TKIs, such as sunitinib (B231) and pexidartinib (B1662808), which have activity against different sets of mutations mdedge.comresearchgate.netgistsupport.org.

This compound has shown in vitro activity against primary KIT mutations found in exons 9 and 11 mdedge.comresearchgate.netnih.govgistsupport.org. These mutations are common in newly diagnosed GIST cases and are typically sensitive to first-line TKIs like imatinib (B729) nih.govresearchgate.net. The activity of this compound against these primary mutations contributes to its potential broad-spectrum utility, especially in the context of combination therapies aimed at addressing tumor heterogeneity cogentbio.comnih.gov.

A significant aspect of this compound's inhibitory profile is its activity against secondary resistance mutations located in KIT exons 17 and 18, which are part of the activation loop nih.govmdedge.comresearchgate.netnih.govgistsupport.org. These mutations are a major mechanism of acquired resistance to standard TKIs like imatinib and sunitinib nih.govresearchgate.netnih.gov. Research findings indicate that this compound can suppress tumor subclones harboring these activation loop mutations nih.gov. Studies using circulating tumor DNA (ctDNA) have shown decreases in exon 17 and 18 mutation levels in patients who experienced clinical benefit with this compound treatment nih.govmdedge.comcancernetwork.com.

This compound is specifically designed to potently inhibit the KIT D816V mutation springer.comaacrjournals.orgcogentbio.com. This particular mutation, located in exon 17, is a well-characterized resistance mutation that stabilizes the active conformation of KIT, making it less susceptible to inhibition by Type II TKIs nih.govresearchgate.net. Preclinical studies have demonstrated that this compound has nanomolar potency against engineered cells expressing the KIT D816V mutation, as well as cells with double mutations including D816V researchgate.netresearchgate.netnih.gov. This selective and potent activity against KIT D816V is a key differentiator for this compound aacrjournals.orgcogentbio.com. In cell-based kinase profiling assays, bezuclastinib (B8819240) (this compound) exhibited significant selectivity for KIT D816V compared to other kinases aacrjournals.org.

Preclinical data highlights the in vitro potency of this compound against KIT mutations, including D816V.

KIT GenotypeIC50 (nM)Reference
KIT p.D816V6.6 researchgate.netresearchgate.net
KIT p.V560G/D816V7.1 researchgate.netresearchgate.net
BaF3 KIT-WT + SCF61 researchgate.netresearchgate.net

In vivo studies using patient-derived xenograft models with imatinib-resistant KIT mutations, including those in exons 17 and 18, have shown that this compound treatment resulted in significant tumor regression and inhibition of downstream signaling pathways like MAPK activation researchgate.netnih.gov.

Secondary KIT Exon 17 and 18 Mutations

Differential Activity Against Other KIT Exon Mutations (e.g., Exons 13 and 14)

This compound demonstrates potent in vitro activity against primary KIT exon 9 and 11 mutations, as well as secondary exon 17 and 18 mutations, including the KIT D816V mutation, which is located in the activation loop. nih.govresearchgate.netnih.govnih.gov These exon 17 and 18 mutations are known mechanisms of acquired resistance to first-line TKIs like imatinib. nih.govoup.comresearchgate.netamegroups.cn

However, this compound shows less effectiveness against GISTs with mutations in KIT exons 13 and 14 when used as a monotherapy. researchgate.netnih.govamegroups.cn Mutations in exons 13 and 14 are typically located in the ATP-binding pocket and represent another common mechanism of acquired resistance to imatinib. nih.govoup.comamegroups.cnthieme-connect.com Clinical data from circulating tumor DNA analysis in patients treated with this compound monotherapy showed reductions in KIT exon 11, 17, and 18 mutations, but not in exon 13 and 14 mutations. nih.gov This differential activity highlights the complementary nature of this compound with TKIs that are effective against ATP-binding pocket mutations. nih.govresearchgate.netnih.gov

Table 1: Differential Activity of this compound Against KIT Exon Mutations

KIT Exon MutationThis compound Monotherapy Activity
Exon 9Active
Exon 11Active
Exon 13Less effective / No significant change in ctDNA
Exon 14Less effective / No significant change in ctDNA
Exon 17Active
Exon 18Active

Selectivity Profile Against Other Receptor Tyrosine Kinases (e.g., PDGFRA, FMS, KDR/VEGFR2)

This compound exhibits selectivity against other receptor tyrosine kinases. It has shown selectivity versus targets including wild-type KIT, PDGFRα, VEGFR2 (KDR), FLT3, and FMS. In biochemical assays, this compound demonstrated high potency against KIT D816V mutation with an IC50 of 1.125 nM, while showing significantly higher IC50 values (indicating lower potency) against FMS, KDR/VEGFR2, and PDGFRα (wild-type) at concentrations up to >5000 nM. aacrjournals.org While less potent against the PDGFRα D842V mutation compared to KIT D816V, it still shows some activity with an IC50 of 104.3 nM.

Table 2: Selectivity Profile of this compound Against Other Kinases

EnzymeIC50 (nM) for this compound
c-Kit (wt)>5000
c-Kit (D816V)1.125
FMS602.4
KDR/VEGFR2>5000
PDGFRα>5000*
PDGFRα (D842V)104.3

*Highest concentration tested in biochemical assay.

Structural Basis of Kinase Inhibition

Binding to Specific Kinase Conformations (e.g., DFG-in active state)

This compound is designed as a type I inhibitor, which typically binds to the active conformation of a kinase. nih.gov KIT kinase activity is regulated, in part, by the conformation of the activation loop, specifically the aspartate-phenylalanine-glycine (DFG) motif. nih.govthieme-connect.comthieme-connect.de Type II inhibitors, such as imatinib, sunitinib, and regorafenib (B1684635), bind to the inactive kinase conformation where the DFG motif is displaced (DFG-out). nih.gov Mutations in the activation loop, such as D816V, stabilize the catalytically active DFG-in conformation, which prevents the binding of type II inhibitors. nih.govthieme-connect.comthieme-connect.de this compound was specifically designed to be active against DFG-in A-loop mutations like D816V. nih.gov

Insights from X-ray Crystallography Studies of KIT-PLX9486 Interactions

X-ray crystallography studies of KIT, particularly with the D816V mutation, have provided detailed molecular understanding of acquired resistance to standard TKIs and have been instrumental in the design of this compound. nih.gov Crystallographic analysis showed that the KIT D816V mutation stabilizes the active, DFG-in conformation of the kinase. nih.gov This structural insight informed the development of this compound as a selective type I KIT inhibitor capable of binding to this DFG-in conformation. nih.gov The crystal structure of the KIT kinase domain in complex with this compound (bezuclastinib) in the DFG-in state has been determined, providing visual evidence of this binding mode. rcsb.orgexpasy.org

Modulation of Downstream Signaling Pathways by this compound

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Activation

Activation of KIT receptor tyrosine kinase leads to the initialization of several downstream signaling pathways, including the RAS-MAPK pathway, which are crucial for regulating cellular functions such as proliferation, differentiation, and apoptosis. nih.govfrontiersin.orgidrblab.net Preclinical studies investigating the pharmacodynamic effects of this compound have shown a pronounced reduction in mitogen-activated protein kinase (MAPK) activation. researchgate.netnih.govwilddata.cn This inhibition of MAPK activation is a key downstream effect of this compound's activity against KIT signaling. researchgate.netnih.gov The inhibitory effect on MAPK activation has been observed even after a single dose of this compound in preclinical models. researchgate.netnih.gov

The Chemical Compound this compound: Molecular Mechanism and Cellular Impact

This compound, also known as bezuclastinib (CGT9486), is an orally bioavailable protein tyrosine kinase inhibitor under investigation for its potential antineoplastic activity, particularly in the context of gastrointestinal stromal tumors (GIST) and other solid tumors driven by mutations in the KIT gene. clinicaltrials.eumycancergenome.org It is designed to selectively target and inhibit specific mutated forms of the KIT receptor. clinicaltrials.eumycancergenome.org

This compound functions as a selective tyrosine kinase inhibitor (TKI) with activity against certain primary and secondary mutations in the KIT gene. mdedge.comcogentbio.commdpi.com Specifically, it has demonstrated potent in vitro activity against primary KIT exon 9 and 11 mutations, as well as secondary KIT exon 17 and 18 mutations, including the exon 17 D816V mutation. mdedge.comcogentbio.commdpi.comresearchgate.net This selectivity for exon 17 mutations is particularly relevant as these mutations can confer resistance to other TKIs like sunitinib. researchgate.netnih.govtargetedonc.com

Structural studies, including X-ray crystallography of KITD816V, have provided insights into the molecular basis of resistance to standard-of-care TKIs and guided the design of this compound. nih.gov this compound is characterized as a type I KIT inhibitor, preferentially targeting the DFG-in conformation of KIT, which is promoted by activation-loop mutations such as those found in exon 17 and 18. nih.gov This contrasts with type II inhibitors, like sunitinib, which typically target the inactive, DFG-out conformation and are effective against mutations in the ATP-binding pocket (exons 13 and 14). nih.gov this compound exhibits a high selectivity for mutant versus wild-type KIT, reported to be greater than 150-fold. mdedge.com

While this compound shows efficacy against exon 17 and 18 mutations, it has been reported to have less activity against GISTs with KIT exon 13 or 14 mutations. mdpi.comresearchgate.netdovepress.com This complementary activity profile with type II inhibitors like sunitinib suggests a rationale for combination therapy to address the heterogeneity of resistance mutations observed in refractory GIST. mdedge.comcogentbio.comnih.gov

Effects on KIT Phosphorylation (e.g., Y703, Y719)

Studies investigating the pharmacodynamic effects of this compound have examined its impact on KIT phosphorylation. Pharmacodynamic analysis in patient-derived, TKI-resistant KIT-mutant xenograft models of GIST showed a pronounced reduction in downstream effects of the KIT signaling pathway. researchgate.netnih.govresearchgate.net However, these studies indicated no significant effect of this compound treatment on KIT Y703 and Y719 phosphorylation. researchgate.netnih.govresearchgate.netwilddata.cn This suggests that while this compound effectively inhibits downstream signaling driven by mutated KIT, its direct impact on specific autophosphorylation sites like Y703 and Y719 may not be the primary mechanism of action in these models, or that these sites are differentially affected depending on the specific KIT mutation. In contrast, imatinib treatment in mouse models of GIST has been shown to significantly reduce KIT Y719 phosphorylation. nih.gov

Impact on Cellular Proliferation and Survival Pathways

The activation of KIT, often driven by gain-of-function mutations, leads to the upregulation of several downstream signaling pathways critical for cellular proliferation and survival, including the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways. mdpi.comtandfonline.com Uncontrolled activation of these pathways contributes to tumorigenesis, inhibiting apoptosis and promoting cell growth. mdpi.comtandfonline.com

Preclinical studies have demonstrated that this compound treatment leads to significant inhibition of proliferation in imatinib-resistant GIST patient-derived xenograft models. researchgate.netnih.gov Pharmacodynamic analysis in these models showed a strong inhibition of MAPK activation and other downstream effects of the KIT signaling pathway. researchgate.netnih.govresearchgate.net This inhibitory effect on MAPK activation was evident even after a single dose of this compound. researchgate.netnih.govresearchgate.net These findings indicate that this compound exerts its anti-tumor efficacy mainly through the inhibition of KIT signaling and its downstream effectors, thereby impacting cellular proliferation and survival pathways in KIT-mutant GIST. researchgate.netnih.gov

Data from in vitro studies using engineered BaF3 cells transformed with specific KIT mutations further illustrate the impact of this compound on cell growth. This compound demonstrated nanomolar potency in inhibiting the growth of BaF3 cells with KIT exon 17 mutations (p. D816V) and double KIT exon 11/17 mutations (p. V560G/D816V). researchgate.netresearchgate.netnih.gov

Here is a summary of in vitro growth inhibition data for this compound in BaF3 cells:

Cell Line GenotypeKIT Mutation(s)IC50 (nM)
BaF3 KIT p.D816VExon 17 (p.D816V)6.6
BaF3 KIT p.V560G/D816VExon 11/17 (p.V560G/D816V)7.1
BaF3 KIT-WT + Stem Cell FactorWild-type + SCF61

*Data are shown as mean values ± standard error of the mean of relative cell growth. researchgate.net

These data support the selective inhibitory effect of this compound on the proliferation of cells driven by specific oncogenic KIT mutations.

Preclinical Efficacy and Biological Impact of Plx9486

In Vitro Efficacy Studies

The initial evaluation of any potential anti-cancer agent begins with in vitro studies, which provide a foundational understanding of its biological activity. For PLX9486, these studies have been crucial in demonstrating its potency and selectivity against specific molecular targets.

Cell Line Growth Inhibition Assays

A key method for assessing the anti-cancer potential of a compound is through cell line growth inhibition assays. These assays measure the ability of the drug to inhibit the proliferation of cancer cells, which are often genetically engineered to express specific mutations.

To investigate the specific activity of this compound against mutations in the KIT gene, a common driver in various cancers, researchers have utilized engineered BaF3 cell models. nih.gov These are murine pro-B cells that are dependent on the cytokine IL-3 for survival and proliferation. By introducing specific human KIT gene mutations into these cells, scientists can create models that are reliant on the activity of the mutated KIT protein for their growth.

Studies have demonstrated that this compound exhibits potent, nanomolar activity in inhibiting the growth of BaF3 cells that have been transformed with specific KIT mutations. nih.gov This includes cells harboring the KIT exon 17 mutation p.D816V and those with the double mutation p.V560G/D816V, which involves both exon 11 and exon 17. nih.gov This highlights the inhibitor's ability to target key resistance mutations.

The potency of a drug is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a specific biological process by 50%. In the context of this compound, IC50 values for cell growth inhibition have been determined in various KIT-mutant cell lines.

In engineered BaF3 cells, this compound demonstrated significant potency with an IC50 of 6.6 nM for cells with the KIT p.D816V mutation and 7.1 nM for those with the KIT p.V560G/D816V double mutation. probechem.comresearchgate.net Interestingly, the IC50 for BaF3 cells with wild-type (non-mutated) KIT, stimulated by stem cell factor, was significantly higher at 61 nM. probechem.comresearchgate.net This indicates a strong selectivity of this compound for the mutated forms of the KIT protein over its normal counterpart.

Cell Line / KIT GenotypeIC50 (nM)
BaF3 KIT p.D816V6.6 probechem.comresearchgate.net
BaF3 KIT p.V560G/D816V7.1 probechem.comresearchgate.net
BaF3 KIT-WT + SCF61 probechem.comresearchgate.net
Engineered BaF3 Cell Models with Specific KIT Genotypes (e.g., p.D816V, p.V560G/D816V)

Assessment of KIT Phosphorylation Inhibition in Cell Models

The primary mechanism of action for TKIs like this compound is the inhibition of phosphorylation, a key step in the activation of the KIT receptor and its downstream signaling pathways. Therefore, assessing the ability of this compound to inhibit KIT phosphorylation is a critical measure of its on-target activity.

In vitro studies have confirmed that this compound is a potent inhibitor of KIT phosphorylation in both imatinib-sensitive and imatinib-resistant BaF3 cell lines. probechem.com This inhibition of phosphorylation directly correlates with the observed inhibition of cell growth, confirming that the anti-proliferative effects of this compound are mediated through its intended target. probechem.comnih.gov

Investigation of Anti-Tumor Efficacy in Drug-Resistant Cell Lines

A major challenge in cancer therapy is the development of drug resistance. Preclinical studies have therefore investigated the efficacy of this compound in cell lines that are resistant to other TKIs, such as imatinib (B729). nih.gov The potent activity of this compound against cell lines harboring secondary resistance mutations, particularly in exon 17 of the KIT gene, suggests its potential as a therapeutic option for patients whose tumors have developed resistance to first- and second-line treatments. nih.govgenomenon.com

In Vivo Efficacy Studies

Following promising in vitro results, the anti-tumor activity of this compound was further evaluated in in vivo models, which involve the use of live animals, typically mice, with transplanted tumors. These studies provide a more complex and clinically relevant assessment of a drug's efficacy.

This compound has demonstrated significant single-agent anti-tumor effects in patient-derived xenograft (PDX) models of gastrointestinal stromal tumors (GIST). nih.gov These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered to be highly representative of human disease. In a GIST PDX model with KIT mutations in both exons 11 and 17, this compound showed a notable anti-tumor effect. nih.gov

Furthermore, in imatinib-resistant GIST PDX models, this compound treatment led to significant tumor regression and strong inhibition of the MAPK signaling pathway, a critical downstream effector of KIT. nih.govresearchgate.net This anti-tumor efficacy was observed in models with complex KIT mutations, such as p.P577del;W557LfsX5;D820G and p.W557_K558del;Y823D. nih.gov Interestingly, the inhibitory effect on the MAPK pathway was evident even after a single dose of the compound. nih.govresearchgate.net These preclinical findings underscore the potential of this compound in overcoming resistance in KIT-driven malignancies. nih.gov

Patient-Derived Xenograft (PDX) Models of KIT-Mutant Gastrointestinal Stromal Tumors (GIST)

This compound has been specifically evaluated for its effectiveness against GISTs harboring mutations in the KIT gene, a key driver of this cancer. nih.govresearchgate.net The compound is designed to target both primary mutations in KIT exons 9 and 11, as well as secondary resistance mutations that arise in exons 17 and 18. nih.govmdpi.com

A primary focus of preclinical research has been on the activity of this compound in GIST models that are resistant to imatinib, the first-line treatment for advanced GIST. nih.govresearchgate.net Secondary mutations in the KIT gene are a major cause of acquired resistance to imatinib. nih.gov this compound has shown the ability to overcome this resistance in various preclinical settings. nih.govresearchgate.net For instance, it has demonstrated potent in vitro activity against engineered cells with KIT exon 17 mutations, which are not effectively targeted by the second-line therapy sunitinib (B231). nih.gov In vivo studies using imatinib-resistant GIST PDX models have corroborated these findings, showing significant anti-tumor effects. nih.govresearchgate.net

The in vivo efficacy of this compound has been assessed in specific, well-characterized imatinib-resistant GIST PDX models. nih.gov Two notable examples are UZLX-GIST9 and MRL-GIST1. nih.gov

UZLX-GIST9: This model is characterized by complex KIT mutations, including p.P577del, W557LfsX5, and D820G. nih.gov Treatment with this compound in mice bearing UZLX-GIST9 xenografts resulted in a significant inhibition of tumor cell proliferation. nih.gov

MRL-GIST1: This model harbors KIT mutations p.W557_K558del and Y823D. nih.govgenomenon.com In this model, this compound treatment led to significant tumor regression. nih.govgenomenon.com

The anti-tumor activity of this compound in preclinical models is evidenced by strong inhibition of tumor growth and induction of tumor regression. nih.govresearchgate.netgenomenon.com In both the UZLX-GIST9 and MRL-GIST1 PDX models, treatment with this compound led to a significant reduction in tumor size. researchgate.net Histological analyses further confirmed these findings, revealing a decrease in proliferative activity within the tumors. researchgate.net

Specific PDX Models Utilized (e.g., UZLX-GIST9, MRL-GIST1)

Pharmacodynamic Analysis in Preclinical Animal Models

Pharmacodynamic studies, which assess the effect of a drug on the body, have been conducted to understand the molecular mechanisms behind this compound's anti-tumor activity. These analyses have focused on the drug's impact on key signaling pathways that drive GIST growth.

A key finding from pharmacodynamic analyses is the pronounced reduction in the activation of the mitogen-activated protein kinase (MAPK) pathway in tumor xenografts treated with this compound. nih.gov The MAPK pathway is a critical downstream effector of KIT signaling, and its inhibition is a crucial aspect of the anti-tumor effect. nih.gov Notably, in the MRL-GIST1 model, a strong inhibition of MAPK activation was observed, and this effect was evident even after a single dose of this compound. nih.gov

This compound exerts its anti-tumor effects primarily through the inhibition of the KIT signaling pathway. nih.govresearchgate.net In vivo studies have shown that this compound treatment leads to a reduction in other downstream effects of the KIT signaling pathway. nih.gov However, it is interesting to note that in the UZLX-GIST9 model, while MAPK activation was significantly reduced, there was no significant effect on the phosphorylation of specific tyrosine residues on KIT itself (Y703 and Y719). nih.gov This suggests that this compound may modulate KIT signaling in a manner that is not solely dependent on inhibiting the autophosphorylation of these particular sites.

Mechanisms of Resistance and Strategies to Overcome Resistance in Preclinical Settings

Characterization of Acquired Resistance Mechanisms to Prior TKIs

Acquired resistance to TKIs like imatinib (B729), sunitinib (B231), and regorafenib (B1684635) is a common occurrence in GIST patients, often driven by the emergence of secondary mutations in the KIT proto-oncogene. gistsupport.orgdovepress.com These mutations can alter the drug-binding site or the conformation of the kinase, rendering the inhibitors ineffective. mdpi.com

The majority of GISTs are initially driven by mutations in KIT exon 9 or 11. gistsupport.org However, under the selective pressure of TKI therapy, new mutations arise, leading to secondary resistance. dovepress.commdpi.com These acquired mutations are frequently found in the ATP-binding pocket (exons 13 and 14) and the activation loop (exons 17 and 18) of the KIT tyrosine kinase domain. dovepress.commdpi.comfrontiersin.org

For instance, mutations in exon 13 (e.g., V654A) and exon 14 (e.g., T670I) interfere with the binding of type II inhibitors like imatinib. mdpi.comfrontiersin.org Activation loop mutations in exons 17 and 18, such as the D816V mutation, stabilize the active conformation of the kinase, reducing the efficacy of inhibitors that bind to the inactive state. mdpi.comnih.gov Preclinical studies have demonstrated that while sunitinib is effective against secondary mutations in exons 13 and 14, it is largely inactive against those in exons 17 and 18. frontiersin.org Conversely, PLX9486 shows potent activity against primary mutations in exons 9 and 11 and secondary mutations in exons 17 and 18, but is less effective against mutations in exons 13 and 14. dovepress.commdpi.comresearchgate.netresearchgate.net

In a preclinical study using patient-derived xenograft (PDX) models of imatinib-resistant GIST, this compound demonstrated significant antitumor efficacy, particularly in models harboring secondary mutations in exons 17 and 18. dovepress.comresearchgate.net This highlights the selective activity of this compound against specific resistance mutations.

Table 1: Preclinical Activity of this compound against various KIT mutations

Cell Line/Model KIT Genotype This compound Activity (IC50) Reference
BaF3 KIT p.D816V 6.6 nM researchgate.net
BaF3 KIT p.V560G/D816V 7.1 nM researchgate.net

The development of resistance is further complicated by clonal heterogeneity within tumors. frontiersin.org A single patient can harbor multiple subclones with different secondary KIT mutations. nih.govfrontiersin.org This heterogeneity means that a TKI targeting only one type of resistance mutation may lead to the outgrowth of other resistant subclones. nih.gov

Preclinical models, such as patient-derived xenografts (PDXs), have been instrumental in studying this phenomenon. researchgate.net These models can represent the clonal heterogeneity observed in patients and are valuable for testing the efficacy of novel therapeutic strategies. nih.gov Studies using these models have shown that treatment with a single TKI can lead to a mixed response, where some tumor subclones are inhibited while others continue to grow. frontiersin.org This underscores the need for combination therapies that can target a broader spectrum of resistance mutations. nih.gov

Emergence of Secondary KIT Mutations (e.g., Exons 13, 14, 17, 18)

Preclinical Combination Strategies with this compound

Given the complex landscape of resistance mutations, combination therapies offer a promising approach to achieve more durable responses. Preclinical studies have explored combining this compound with other TKIs to provide broader coverage of KIT mutations. gistsupport.org

The rationale behind combination strategies is to use inhibitors with complementary activity profiles to target different resistance mechanisms simultaneously. nih.govfrontiersin.org this compound is a type I inhibitor, meaning it binds to the active conformation of the kinase, which is prevalent in tumors with activation loop mutations (exons 17 and 18). nih.govascopost.com In contrast, many standard-of-care TKIs, such as imatinib and sunitinib, are type II inhibitors that bind to the inactive conformation and are more effective against mutations in the ATP-binding pocket (exons 13 and 14). nih.govascopost.com By combining a type I and a type II inhibitor, it is possible to target a wider range of KIT mutations and potentially prevent the emergence of resistant clones. nih.gov

Preclinical evidence strongly supports the combination of this compound with sunitinib. nih.govresearchgate.net Sunitinib is effective against KIT mutations in exons 13 and 14 but lacks activity against exon 17 mutations. mdpi.comresearchgate.net this compound, on the other hand, potently inhibits exon 17 mutations. mdpi.comresearchgate.net Therefore, the combination of these two agents is expected to inhibit the most common primary and secondary KIT mutations. gistsupport.org

In preclinical GIST patient-derived xenograft (PDX) models, the combination of this compound and sunitinib has been evaluated. nih.gov These studies provide a strong preclinical rationale for the clinical investigation of this combination in patients with refractory GIST. The combination aims to overcome the clonal heterogeneity of resistance by targeting both ATP-binding pocket and activation loop mutations. nih.gov

Similar to sunitinib, pexidartinib (B1662808) (PLX3397) is another TKI with activity against KIT mutations in exons 13 and 14. dovepress.comresearchgate.net Preclinical studies have suggested that combining this compound with pexidartinib could also provide comprehensive inhibition of common primary and secondary KIT mutations. gistsupport.orgmdedge.com In preclinical models, pexidartinib has demonstrated the ability to inhibit the growth of GIST cell lines with activating KIT mutations. genomenon.com A phase 1 clinical trial was designed based on preclinical findings to evaluate this compound alone and in combination with pexidartinib in patients with advanced solid tumors, including GIST. dovepress.comgenomenon.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Bezuclastinib (B8819240) (CGT9486)
Imatinib
Pexidartinib (PLX3397)
Regorafenib
Ripretinib

Molecular Basis for Enhanced Efficacy in Combination Models

The enhanced efficacy of this compound in combination with other tyrosine kinase inhibitors (TKIs) in preclinical models is rooted in the complementary mechanisms of action that target a wider spectrum of resistance mutations in the KIT proto-oncogene. Resistance to first- and second-line TKIs, such as imatinib and sunitinib, frequently arises from the clonal evolution of secondary mutations in different regions of the KIT kinase domain, primarily the ATP-binding pocket (encoded by exons 13 and 14) and the activation loop (A-loop) (encoded by exons 17 and 18). nih.govnih.gov

This compound is a type I TKI, meaning it binds to the active conformation of the KIT kinase. nih.govcogentbio.com Its design confers potent inhibitory activity against primary KIT mutations (in exons 9 and 11) and, crucially, against secondary resistance mutations in the activation loop (exons 17 and 18). nih.govnih.gov However, it demonstrates less effectiveness against mutations in the ATP-binding pocket. researchgate.net

Conversely, TKIs like sunitinib are type II inhibitors, which bind to and stabilize the inactive conformation of the kinase. nih.govcogentbio.com Sunitinib is effective against mutations in the ATP-binding pocket (exons 13 and 14) but is largely ineffective against mutations arising in the activation loop (exon 17). nih.govnih.gov

This creates a clear molecular rationale for combining this compound with a type II inhibitor like sunitinib. By targeting different, complementary conformations and mutational sites of the KIT kinase, the combination can theoretically overcome the clonal heterogeneity of resistance. nih.govcogentbio.com Preclinical studies and molecular analysis suggest that this dual inhibition strategy—blocking both the active and inactive conformations—can prevent the outgrowth of a broader range of resistant subclones. cogentbio.com The selectivity profile of this compound, which spares closely-related kinases often inhibited by other TKIs, is a key feature that facilitates this combination approach. cogentbio.comcogentbio.com

The synergistic potential lies in this complementary blockade: this compound targets the A-loop resistance mutations that sunitinib cannot effectively inhibit, while sunitinib targets the ATP-binding pocket mutations where this compound is less active. researchgate.netonclive.com This dual-pronged attack on the primary driver of oncogenic signaling forms the molecular basis for the enhanced anti-tumor activity observed in combination models. cogentbio.com

Table 1: Complementary Inhibition Profiles of this compound and Sunitinib

CompoundInhibitor TypePrimary Target SiteEffective Against KIT Exon Mutations
This compound (Bezuclastinib)Type I (Active Conformation)Activation LoopExons 9, 11, 17, 18
SunitinibType II (Inactive Conformation)ATP-Binding PocketExons 9, 11, 13, 14

Impact on Suppressing Diverse Mutational Subclones in Preclinical Studies

Preclinical studies utilizing patient-derived xenograft (PDX) models of imatinib-resistant gastrointestinal stromal tumors (GIST) have provided direct evidence of this compound's ability to suppress tumor subclones harboring specific resistance mutations. nih.govresearchgate.net These studies underscore its efficacy both as a single agent against certain mutations and its broader impact in combination therapies.

In an in vivo study using the UZLX-GIST9 PDX model, which harbors KIT mutations p.P577del, W557LfsX5, and the A-loop mutation D820G (exon 17), treatment with this compound resulted in a significant inhibition of tumor cell proliferation. nih.gov Similarly, in the MRL-GIST1 model (with KIT mutations p.W557_K558del and the A-loop mutation Y823D in exon 17), this compound treatment led to significant tumor regression. nih.govgenomenon.com Pharmacodynamic analyses in these models revealed a pronounced reduction in the activation of the mitogen-activated protein kinase (MAPK) pathway, a critical downstream signaling cascade regulated by KIT. nih.govresearchgate.net This inhibition of MAPK signaling was observed even after a single dose of this compound, indicating a rapid and direct impact on the targeted oncogenic pathway. nih.gov

Further preclinical investigations using engineered BaF3 cells demonstrated the nanomolar potency of this compound in inhibiting the growth and KIT phosphorylation of cells transformed with KIT exon 17 mutations (p.D816V) and double mutations involving exon 11 and 17 (p.V560G/D816V). nih.gov

While these preclinical findings highlight the potent activity of this compound against A-loop mutations, analyses from clinical studies involving circulating tumor DNA (ctDNA) have corroborated these effects and demonstrated the enhanced breadth of subclone suppression when combined with sunitinib. nih.govcancernetwork.com These ctDNA analyses showed that this compound monotherapy led to an early decrease in the levels of circulating exon 17 and 18 mutations in patients experiencing clinical benefit. nih.gov When this compound was combined with sunitinib, a decrease in exon 13 and 14-mutant alleles was also observed, coinciding with clinical benefit. nih.govnih.govcancernetwork.com This demonstrates that the combination therapy effectively suppresses a wider array of the diverse mutational subclones responsible for therapeutic resistance. nih.gov

Table 2: Preclinical Efficacy of this compound in Imatinib-Resistant GIST PDX Models

PDX ModelKIT MutationsObserved Effect of this compoundMolecular Impact
UZLX-GIST9p.P577del; W557LfsX5; D820G (Exon 17)Significant inhibition of proliferationPronounced reduction in MAPK activation
MRL-GIST1p.W557_K558del; Y823D (Exon 17)Significant tumor regressionStrong inhibition of MAPK activation

Methodological Approaches in Plx9486 Research

In Vitro Experimental Systems

In vitro studies provide a controlled environment to investigate the direct effects of PLX9486 on cellular processes. These experiments are fundamental for initial screening and mechanistic studies.

Generation and Characterization of Engineered Cell Lines

To investigate the specific activity of this compound, researchers have utilized engineered cell lines. A common approach involves the use of Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells are genetically modified to express specific mutated forms of the KIT receptor tyrosine kinase, which are known drivers of GIST.

For instance, Ba/F3 cells have been transformed to express KIT mutations such as the exon 17 mutation D816V and the double mutation V560G/D816V, which involves both exon 11 and exon 17. nih.gov The successful generation of these engineered cell lines is confirmed through various molecular biology techniques. Characterization often involves confirming the expression of the mutant KIT protein and assessing their dependence on the introduced oncogene for survival in the absence of IL-3. This allows for a clean system to test the inhibitory effect of compounds like this compound on specific mutations. nih.gov

Cell Proliferation and Viability Assays

A primary method to evaluate the efficacy of this compound in vitro is through cell proliferation and viability assays. These assays measure the ability of the compound to inhibit the growth of cancer cells or induce cell death. A variety of assays are available, each with its own principle of detection. promega.com

Commonly used methods include:

Tetrazolium Reduction Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells. Viable cells reduce a tetrazolium salt to a colored formazan (B1609692) product, and the intensity of the color is proportional to the number of living cells.

Resazurin (B115843) Reduction Assays: Similar to tetrazolium assays, this method uses the reduction of resazurin to the highly fluorescent resorufin (B1680543) by metabolically active cells. sygnaturediscovery.com

ATP-Based Assays: The amount of ATP in a cell population is a marker for viability, as ATP is rapidly degraded upon cell death. These assays use a luciferase reaction to generate a luminescent signal proportional to the ATP concentration. promega.com

In the context of this compound, studies have demonstrated its nanomolar potency in inhibiting the growth of engineered Ba/F3 cells harboring specific KIT mutations. nih.gov These assays are critical for determining the concentration-dependent effects of the compound and for comparing its activity against different mutations.

Western Blot Analysis for Protein Phosphorylation Status

To understand the mechanism of action of this compound, researchers employ Western blot analysis to examine the phosphorylation status of key proteins in signaling pathways. This technique allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation, which is a critical step in many signaling cascades. licorbio.com

In GIST, the KIT receptor tyrosine kinase, when mutated, becomes constitutively active, leading to the phosphorylation of downstream signaling proteins like those in the mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net Research on this compound has shown that the compound effectively inhibits the phosphorylation of KIT in engineered Ba/F3 cells. nih.gov Furthermore, in vivo studies using patient-derived xenograft models have confirmed that treatment with this compound leads to a significant reduction in the activation of the MAPK pathway. nih.govresearchgate.net However, one study noted that while MAPK activation was reduced, there was no significant effect on the phosphorylation of KIT at specific tyrosine residues (Y703 and Y719) in one of the PDX models. nih.govresearchgate.net

Table 1: Key Proteins Analyzed by Western Blot in this compound Research

ProteinPhosphorylation StatusPathwayRole in GISTEffect of this compound
KITPhosphorylated (Activated)Receptor Tyrosine Kinase SignalingDriving oncogeneInhibition of phosphorylation nih.gov
MAPKPhosphorylated (Activated)Downstream of KITCell proliferation and survivalPronounced reduction in activation nih.govresearchgate.net
AKTPhosphorylated (Activated)Downstream of KITCell survival and metabolismMild reduction in activation in some models researchgate.net

This table is based on findings from the cited research articles.

In Vivo Animal Models

To evaluate the efficacy of this compound in a more complex biological system that mimics human tumors, researchers utilize in vivo animal models. These models are essential for preclinical testing and provide valuable information on a compound's anti-tumor activity.

Establishment and Characterization of Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice. biologists.comnih.gov These models are considered to be more clinically relevant than traditional cell line-derived xenografts because they better retain the histological and genetic characteristics of the original human tumor. biologists.comnih.gov

The establishment of GIST PDX models involves transplanting tumor samples from consenting patients subcutaneously into mice, often NMRI nu/nu mice. biologists.comnih.gov Once a tumor grows, it can be serially passaged to subsequent generations of mice. biologists.comnih.gov Throughout this process, the tumors are characterized to ensure they maintain the features of the patient's original tumor. biologists.comnih.gov

In the study of this compound, several imatinib-resistant GIST PDX models have been used, including:

UZLX-GIST9: This model harbors KIT mutations p.P577del, W557LfsX5, and D820G. nih.govresearchgate.net

MRL-GIST1: This model has KIT mutations p.W557_K558del and Y823D. nih.govresearchgate.net

These well-characterized PDX models, which represent different genetic subtypes of GIST, serve as an invaluable platform for testing the in vivo efficacy of novel therapies like this compound. nih.govresearchgate.netbiologists.comnih.gov Studies have shown that this compound can lead to significant inhibition of proliferation and even tumor regression in these challenging, treatment-resistant PDX models. nih.govresearchgate.net

Orthotopic and Subcutaneous Xenograft Models

In preclinical research, particularly in the study of gastrointestinal stromal tumors (GIST), xenograft models are crucial for evaluating the in vivo activity of therapeutic agents like this compound. researchgate.netnih.gov Both subcutaneous and orthotopic xenograft models are utilized, each offering distinct advantages. dovepress.comlidebiotech.com

Subcutaneous xenograft models involve the implantation of tumor cells or patient-derived tumor tissue under the skin of immunocompromised mice. herabiolabs.com This method is widely used due to its relative simplicity, ease of tumor implantation, and straightforward monitoring of tumor growth using calipers. herabiolabs.com For this compound research, subcutaneous models have been developed using patient-derived GIST tissues harboring various KIT mutations to assess the compound's efficacy against primary and resistant tumors. researchgate.net

Orthotopic xenograft models involve implanting tumor cells or tissue into the corresponding organ from which the cancer originated. herabiolabs.com This approach is considered more clinically relevant as it better replicates the tumor microenvironment, including interactions with surrounding stromal cells, and can more accurately model tumor invasion and metastasis. lidebiotech.comherabiolabs.comamegroups.orgnih.gov Although technically more demanding and often requiring advanced imaging for tumor monitoring, orthotopic models provide valuable insights into how the tumor's natural environment influences its growth and response to therapy. herabiolabs.comnih.gov In GIST research, this could mean implanting the tumor tissue into the stomach or intestinal wall of the mouse.

The choice between subcutaneous and orthotopic models depends on the specific research question. Subcutaneous models are often used for initial efficacy screening, while orthotopic models are employed for more in-depth studies of tumor biology, metastasis, and response to treatment in a more physiologically relevant context. dovepress.comlidebiotech.comherabiolabs.com Studies on this compound have utilized patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, to evaluate its effectiveness in tumors that have developed resistance to other tyrosine kinase inhibitors like imatinib (B729). researchgate.netnih.gov

Assessment of Tumor Volume and Growth Kinetics

A primary endpoint in xenograft studies of this compound is the assessment of its anti-tumor activity, which is quantified by measuring changes in tumor volume and analyzing growth kinetics. researchgate.net

Tumor Volume Measurement: In subcutaneous xenograft models, tumor volume is typically measured at regular intervals using calipers. The length and width of the tumor are measured, and the volume is calculated using the formula for a prolate ellipsoid: (Length × Width²) / 2. This method provides a non-invasive way to track tumor response to treatment over time. nih.gov

Growth Kinetics Analysis: The data collected from tumor volume measurements are used to analyze tumor growth kinetics. This involves plotting tumor volume over time to generate growth curves for both treatment and control groups. researchgate.net Key parameters derived from these curves include:

Tumor Growth Inhibition (TGI): This metric quantifies the extent to which the treatment slows down tumor growth compared to the control group.

Tumor Regression: In some cases, treatment with an effective agent like this compound can lead to a reduction in tumor size from the baseline, which is noted as tumor regression. researchgate.net

Tumor Doubling Time: This is the time it takes for the tumor volume to double. actasdermo.orgastro.org An increase in tumor doubling time in the treated group compared to the control group indicates a therapeutic effect. nih.gov

Statistical methods, such as the Kaplan-Meier method and log-rank tests, can be used to analyze the time to endpoint, such as the time for the tumor to reach a predetermined size, and to compare survival between treatment groups. nih.gov In studies of this compound, significant tumor growth delay and even regression have been observed in xenograft models harboring specific KIT mutations, demonstrating the compound's potent anti-tumor activity. researchgate.net

Histopathological and Immunohistochemical Analysis of Tumor Tissues from Models

Following the in-life phase of xenograft studies, explanted tumors are subjected to detailed histopathological and immunohistochemical (IHC) analysis to understand the cellular and molecular effects of this compound treatment.

Immunohistochemical (IHC) Analysis: IHC is a powerful technique used to detect the presence and localization of specific proteins within the tumor tissue. scirp.orgoatext.com This is achieved by using antibodies that bind to the proteins of interest. For this compound research, IHC is critical for evaluating changes in key biomarkers related to cell proliferation and apoptosis (programmed cell death). researchgate.net

Commonly analyzed markers include:

Ki-67: A nuclear protein that is a well-established marker of cell proliferation. nih.gov A decrease in the percentage of Ki-67-positive cells in this compound-treated tumors compared to controls indicates an anti-proliferative effect. researchgate.net

Cleaved Caspase-3: An enzyme that plays a key role in the execution phase of apoptosis. An increase in cleaved caspase-3 staining suggests that the drug induces apoptotic cell death in the tumor.

IHC is also used to confirm the expression of the drug's target, such as the KIT receptor tyrosine kinase, and other relevant markers like CD34 and DOG-1, which are characteristic of GIST. scirp.org These analyses provide mechanistic insights into how this compound exerts its anti-tumor effects at the cellular level. researchgate.netscirp.org

Molecular Analysis of Explanted Tumors (e.g., target phosphorylation, pathway activation)

To delve deeper into the mechanism of action of this compound, molecular analyses are performed on tumor tissues explanted from xenograft models. These studies focus on assessing the drug's direct effect on its intended molecular target and downstream signaling pathways. researchgate.net

Target Phosphorylation Analysis: this compound is a tyrosine kinase inhibitor that targets KIT. nih.gov The activation of KIT and other receptor tyrosine kinases is dependent on a process called phosphorylation. Therefore, a key method to determine if this compound is hitting its target is to measure the phosphorylation status of KIT. This is commonly done using Western blotting, an immunoassay that can detect specific phosphorylated proteins in a tissue lysate. A reduction in the levels of phosphorylated KIT (p-KIT) in tumors from this compound-treated mice compared to controls provides direct evidence of target engagement and inhibition. researchgate.netnih.gov However, studies have shown that while this compound can inhibit proliferation, it may not always significantly affect the phosphorylation of certain KIT residues like Y703 and Y719. researchgate.net

Pathway Activation Analysis: The KIT receptor, when activated, triggers a cascade of intracellular signaling pathways that drive cell growth and survival, most notably the mitogen-activated protein kinase (MAPK) and the PI3K/AKT pathways. researchgate.netmdpi.com The activation status of these pathways can also be assessed by measuring the phosphorylation of key component proteins, such as ERK (a member of the MAPK pathway) and AKT. mdpi.com Pharmacodynamic analyses of tumors from this compound-treated xenograft models have shown a pronounced reduction in MAPK pathway activation. researchgate.netnih.gov This inhibition of downstream signaling is a crucial indicator of the drug's efficacy and its ability to shut down the cancer-driving signals. researchgate.net Interestingly, a strong inhibitory effect on MAPK activation has been observed even after a single dose of this compound in some models. nih.gov

Advanced Molecular and Structural Biology Techniques

X-ray Crystallography for Ligand-Kinase Binding Analysis

X-ray crystallography is a fundamental technique used in drug discovery to determine the three-dimensional atomic structure of proteins and their complexes with small molecules like this compound. numberanalytics.comnih.gov This method provides precise information about how a drug binds to its target protein, which is invaluable for understanding its mechanism of action and for guiding the design of more potent and selective inhibitors. domainex.co.uk

The process involves several key steps:

Protein Production and Crystallization: The target kinase (e.g., a specific mutant form of KIT) is produced in a recombinant expression system and purified. The purified protein is then crystallized, often in the presence of the ligand (co-crystallization). numberanalytics.com

X-ray Diffraction: The resulting crystals are exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. numberanalytics.com

Structure Determination: The diffraction pattern is used to calculate an electron density map of the molecule. This map is then interpreted to build a detailed three-dimensional model of the protein-ligand complex. nih.govrcsb.org

For this compound, X-ray crystallography would be used to visualize its binding mode within the ATP-binding pocket of the KIT kinase. The resulting structure would reveal the specific amino acid residues in the kinase that interact with the inhibitor, the conformation adopted by the drug, and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. rcsb.org This structural information is critical for explaining the compound's potency and its selectivity for certain KIT mutations over others, thereby facilitating structure-aided drug design. domainex.co.uk

Next-Generation Sequencing (NGS) in Model Systems for Mutational Profiling

Next-Generation Sequencing (NGS) is a high-throughput technology that allows for the rapid sequencing of large portions of the genome. nih.gov In the context of this compound research, NGS is an essential tool for the comprehensive mutational profiling of the cancer models being studied. turkjgastroenterol.org

Application in Xenograft Models: Before and after treatment with this compound, tumor samples from xenograft models can be analyzed using NGS. This provides a detailed picture of the genetic landscape of the tumor, including the primary driver mutations (e.g., in KIT) and any co-occurring mutations in other cancer-related genes. nih.govxiahepublishing.com NGS panels, which can analyze hundreds of genes simultaneously, are often employed for this purpose. researchgate.net

Key Uses of NGS in this compound Research:

Confirming Genotype: NGS is used to confirm the specific KIT mutations present in the patient-derived xenograft models, ensuring that the models are appropriate for testing a drug designed to target those mutations. researchgate.net

Identifying Resistance Mechanisms: A crucial application of NGS is to study mechanisms of resistance. By sequencing tumors that have relapsed after an initial response to this compound, researchers can identify new mutations that may be responsible for the acquired resistance. cancernetwork.com For instance, a decrease in the levels of exon 17 and 18 mutations was observed in patients who benefited from this compound, indicating the therapy may suppress tumor subclones dependent on these mutations. cancernetwork.com

Heterogeneity Analysis: Tumors are often composed of different populations of cells with distinct genetic profiles (heterogeneity). NGS can reveal the subclonal architecture of a tumor and monitor how the clonal composition changes in response to treatment with this compound. nih.gov

This detailed genetic information is critical for interpreting the results of preclinical studies and for predicting which patient populations are most likely to respond to this compound in a clinical setting. nih.govresearchgate.net

Circulating Tumor DNA (ctDNA) Analysis in Preclinical Models (e.g., for monitoring resistance evolution)

Methodological approaches in preclinical research on this compound have incorporated the use of circulating tumor DNA (ctDNA) as a non-invasive biomarker to monitor tumor dynamics and response to therapy. cnrs.frfrontiersin.orgcrownbio.com The analysis of ctDNA, which consists of small fragments of DNA released from tumor cells into the bloodstream, allows for real-time tracking of the genetic evolution of a tumor, including the emergence of mutations associated with drug resistance. frontiersin.orgcrownbio.comnih.gov This technique is particularly valuable in patient-derived xenograft (PDX) models, where longitudinal monitoring can provide insights into how tumors adapt to treatment pressures. mdpi.comnih.govbiorxiv.org

In the context of this compound research, while much of the specific ctDNA data comes from clinical studies, the principles are directly applicable to preclinical models for studying resistance. gistsupport.orgnih.gov The primary goal is to detect and quantify specific KIT gene mutations in the plasma of tumor-bearing animals over the course of treatment. This allows researchers to correlate changes in the ctDNA profile with the tumor's response or progression. nih.govnih.gov

Preclinical studies can be designed to monitor for the selection of pre-existing resistant subclones or the development of new secondary mutations that confer resistance to this compound. For instance, since this compound is known to be highly effective against KIT activation-loop mutations (in exons 17 and 18) but less so against ATP-binding pocket mutations (in exons 13 and 14), ctDNA analysis in a PDX model would focus on the relative abundance of these mutations over time. nih.govresearchgate.netmdpi.com A decrease in the mutant allele fraction of exon 17/18 mutations would indicate a therapeutic response, whereas a stable or increasing level of exon 13/14 mutations could predict or confirm the evolution of resistance. nih.gov

The methodology for such preclinical studies involves several key steps. Serial blood samples are collected from the xenografted animals (e.g., mice) at baseline and various time points during treatment with this compound. mdpi.comnih.gov Given the small blood volume in mice, techniques have been developed to use minute quantities of blood, such as from dried blood spots (DBS), for ctDNA analysis. nih.gov The cell-free DNA is then extracted from the plasma and analyzed using highly sensitive techniques like droplet digital PCR (ddPCR) or next-generation sequencing (NGS) to detect and quantify specific KIT mutations. wjgnet.com

This longitudinal data provides a dynamic view of the tumor's clonal evolution under the selective pressure of this compound. It can reveal the timeline of resistance development and identify the specific genetic alterations responsible, offering a powerful tool to investigate mechanisms of resistance and test combination therapies aimed at overcoming it. nih.govnih.gov

Research Findings from ctDNA Analysis

Clinical studies on this compound have provided a clear blueprint for how ctDNA analysis can be used to monitor selective pressure and the evolution of resistance, findings that inform the design and interpretation of preclinical experiments. Analysis of ctDNA from patients with gastrointestinal stromal tumors (GIST) treated with this compound has shown that the drug effectively suppresses tumor subclones dependent on activation-loop mutations. nih.gov

Specifically, ctDNA monitoring demonstrated that this compound monotherapy led to a reduction in mutations in KIT exons 17 and 18. nih.gov However, consistent with its known selectivity profile, the therapy did not lead to a decrease in the levels of mutations in KIT exons 13 and 14, which are associated with resistance to this compound. nih.gov When this compound was administered in combination with sunitinib (B231)—a TKI that targets mutations in exons 13 and 14—a decrease in these resistance-associated mutations was observed in patient ctDNA, coinciding with clinical benefit. nih.gov

These clinical findings underscore the utility of ctDNA in tracking the differential response of various resistant subclones. In a preclinical setting, this approach can be used to systematically evaluate the efficacy of this compound and rationally design combination strategies to preempt or overcome resistance.

Table 1: Correlation of KIT Exon Mutations in ctDNA with Response to this compound

KIT Mutation Location Exons Effect of this compound Monotherapy on ctDNA Levels Implication for Resistance Source
Activation Loop 17, 18 Decrease Sensitive to this compound nih.gov

| ATP-Binding Pocket | 13, 14 | No Decrease | Resistant to this compound | nih.gov |

Future Directions and Unanswered Questions in Plx9486 Preclinical Research

Exploration of PLX9486 Activity in Other Preclinical Disease Models (e.g., Systemic Mastocytosis)

While this compound has shown preclinical promise in GIST and is being investigated in clinical trials for systemic mastocytosis, further preclinical exploration in other disease models driven by relevant KIT mutations or potentially other kinases is a crucial future direction wikipedia.orgnih.gov. Preclinical evidence suggests activity against KIT mutations found in SM, including D816V onclive.commedchemexpress.com. Continued preclinical studies in various SM models could help to better understand the full spectrum of its activity and potential in different subtypes of this disease nih.gov. The selective activity against KIT D816V makes it particularly relevant for SM research onclive.commedchemexpress.com.

Identification of Novel Preclinical Combination Partners and Strategies

The development of resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge. Identifying effective preclinical combination strategies is essential to potentially overcome or delay resistance and enhance anti-tumor activity researchgate.netoup.com. Preclinical studies have explored combinations of this compound with other TKIs, such as sunitinib (B231) and pexidartinib (B1662808) (PLX3397), to target a broader range of KIT mutations researchgate.netgistsupport.orgresearchgate.net. Future preclinical research should focus on identifying novel combination partners, potentially including agents with different mechanisms of action, to address bypass pathways or other resistance mechanisms oup.commdpi.com. The goal is to find synergistic combinations that demonstrate enhanced efficacy in preclinical models of resistant disease genomenon.com.

Deeper Elucidation of this compound's Broader Kinase Selectivity and Off-Target Effects at the Preclinical Level

While this compound is described as a selective KIT inhibitor, a more comprehensive understanding of its broader kinase selectivity profile and potential off-target effects at the preclinical level is important medchemexpress.comaacrjournals.org. Preclinical data suggests selectivity against closely related kinases with known liabilities aacrjournals.org. Further detailed preclinical studies are needed to fully map its activity across a wide range of kinases and other potential targets to anticipate and mitigate potential off-target effects friendsofcancerresearch.orgnews-medical.net. This includes evaluating its effects on kinases important for the function of various organs friendsofcancerresearch.org.

Investigation of Potential Epigenetic or Immunomodulatory Effects in Preclinical Systems

Emerging research highlights the interplay between kinase signaling, epigenetic modifications, and the immune microenvironment in cancer oup.comresearchgate.net. Future preclinical studies could investigate whether this compound has any direct or indirect epigenetic or immunomodulatory effects oup.com. While not explicitly designed as an immunomodulatory agent, some kinase inhibitors have been shown to influence the tumor microenvironment and immune cell function in preclinical settings researchgate.netnih.govnih.gov. Exploring these potential effects could reveal new avenues for combination therapies, such as combining this compound with immunotherapies, which has been a focus in other cancer types in preclinical models mdpi.comnih.gov.

Development and Application of Advanced Preclinical Models for this compound Evaluation (e.g., Organoid Models, Humanized Mouse Models)

Utilizing more physiologically relevant preclinical models is crucial for accurately predicting clinical responses and understanding complex biological interactions mdpi.commdpi.com. The development and application of advanced models, such as patient-derived organoids and humanized mouse models, are important future directions for evaluating this compound mdpi.commdpi.comnih.govsciltp.comnih.govhuborganoids.nl. Organoid models can recapitulate the heterogeneity and genetic mutations of patient tumors, providing a more accurate platform for drug screening and resistance mechanism studies mdpi.comhuborganoids.nl. Humanized mouse models, which incorporate components of the human immune system, could be valuable for investigating potential immunomodulatory effects and evaluating combinations with immunotherapies mdpi.comnih.gov.

Long-Term Efficacy and Resistance Evolution Studies in Preclinical Models

Understanding the long-term efficacy of this compound and how resistance mechanisms evolve over time in preclinical models is vital for informing clinical trial design and resistance management strategies oup.commdpi.com. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in models of resistant GIST researchgate.netnih.govresearchgate.net. However, comprehensive long-term studies are needed to identify the potential mechanisms of acquired resistance to this compound as a single agent and in combination therapies oup.commdpi.com. This could involve using preclinical models to select for resistant populations and characterize the underlying genetic or phenotypic changes mdpi.com.

Q & A

Q. What are the primary molecular targets of PLX9486, and how does its selectivity impact therapeutic efficacy in KIT-driven malignancies?

this compound is a tyrosine kinase inhibitor targeting primary and activation loop mutations in KIT (exons 9, 11, 17, and 18). Its selectivity for mutant KIT over wild-type receptors reduces off-target effects, enhancing therapeutic specificity. Preclinical models demonstrate potent inhibition of KIT exon 11 mutations, common in gastrointestinal stromal tumors (GISTs), with reduced activity against exon 13/14 mutations. Researchers should validate target engagement using kinase assays and patient-derived xenograft models to confirm selectivity profiles .

Q. What clinical trial designs have been used to evaluate this compound monotherapy, and what are the key pharmacokinetic parameters?

Phase I trials assessed this compound monotherapy at doses ranging from 250–1000 mg daily. Key findings include a median progression-free survival (PFS) of 5.75 months at 1000 mg/day, compared to 1.74 months at ≤500 mg/day. Pharmacokinetic studies emphasize monitoring plasma concentrations to avoid subtherapeutic exposure, particularly in patients with high tumor burden. Trial designs typically follow a 3+3 dose-escalation framework with efficacy endpoints (e.g., RECIST criteria) and safety monitoring .

Q. How are KIT mutation profiles analyzed in this compound studies, and what methodologies are recommended for validating mutations?

Circulating tumor DNA (ctDNA) analysis is a non-invasive method to monitor mutation dynamics. For example, this compound trials used ctDNA to confirm reductions in KIT exon 11, 17, and 18 mutations but observed no changes in exon 13/14 variants. Researchers should pair ctDNA with tissue biopsies for cross-validation and employ digital PCR or next-generation sequencing for high sensitivity .

Advanced Research Questions

Q. What experimental strategies address conflicting data on this compound efficacy in heterogeneous KIT mutation cohorts?

In trials, this compound showed a 64% clinical benefit rate in GISTs but limited activity against exon 13/14 mutations. To resolve contradictions, stratify patients by mutation subtype and use longitudinal ctDNA analysis to track clonal evolution. Combinatorial approaches (e.g., this compound + sunitinib) may broaden efficacy by targeting active/inactive KIT conformations .

Q. How can researchers design studies to evaluate this compound resistance mechanisms?

Resistance often arises from secondary KIT mutations (e.g., exon 17/18). Use in vitro mutagenesis screens or patient-derived models to identify resistance alleles. Validate findings with structural modeling of this compound-KIT binding and assess combination therapies (e.g., with type II TKIs) to overcome resistance .

Q. What methodologies ensure reproducibility in preclinical studies of this compound?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Provide detailed synthesis and characterization data for novel compounds.
  • Include batch-specific pharmacokinetic data (e.g., Cmax, AUC).
  • Use standardized assays (e.g., CellTiter-Glo® for viability). Supplementary materials must disclose experimental protocols, raw data, and software parameters .

Q. How should researchers interpret divergent progression-free survival (PFS) outcomes in this compound combination trials?

In a phase I trial, this compound + sunitinib achieved a median PFS of 12.1 months versus 5.75 months for monotherapy. Analyze subgroups by prior therapy lines (e.g., 67% of combination cohort received ≥3 lines) and adjust for confounding variables using Cox regression models. Report 95% confidence intervals to quantify uncertainty .

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